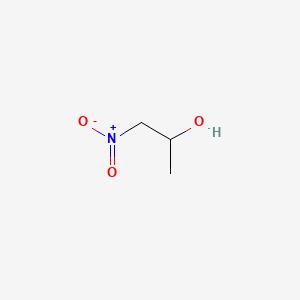

1-nitropropan-2-ol

Description

The exact mass of the compound 1-Nitro-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNCKQIYLAVYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-73-8 | |

| Record name | 2-Propanol, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitropropan-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-nitropropan-2-ol. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate. All quantitative data is presented in structured tables for clarity, and a generalized experimental protocol for its synthesis is provided.

Chemical Identity and Structure

This compound is a nitro alcohol, an organic compound containing both a nitro (-NO₂) and a hydroxyl (-OH) functional group.[1][2] Its structure consists of a three-carbon propane chain with a nitro group on the first carbon and a hydroxyl group on the second, making it a β-nitro alcohol.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 1-Nitro-2-propanol, 2-Propanol, 1-nitro-[3] |

| Molecular Formula | C₃H₇NO₃[3] |

| CAS Number | 3156-73-8[3] |

| SMILES | CC(C--INVALID-LINK--[O-])O[3] |

| InChI | InChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3[3] |

| InChIKey | PFNCKQIYLAVYJF-UHFFFAOYSA-N[3] |

Molecular Structure Diagram

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 105.09 g/mol | [3] |

| Boiling Point | 208.7 °C at 760 mmHg | [4] |

| Melting Point | -20 °C | [4] |

| Density | 1.184 g/cm³ | [4] |

| Flash Point | 99 °C | [4] |

| Refractive Index | 1.441 | [4] |

| LogP | 0.16710 | [4] |

Reactivity and Stability

This compound is stable under normal conditions but may decompose under extreme heat or light. As a nitro alcohol, it is a versatile intermediate in organic synthesis. The nitro group can be reduced to an amine, while the hydroxyl group can undergo oxidation or substitution reactions.[2]

Synthesis

The primary method for synthesizing β-nitro alcohols like this compound is the Henry reaction, also known as the nitroaldol reaction.[2][5] This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. For this compound, the reactants are nitroethane and formaldehyde.

Generalized Experimental Workflow for Synthesis via Henry Reaction

Generalized Experimental Protocol for Henry Reaction

The following is a generalized protocol for the synthesis of a nitro alcohol via the Henry reaction. Specific conditions for the synthesis of this compound may require optimization.

Materials:

-

Nitroethane

-

Formaldehyde (e.g., 37% aqueous solution)

-

Base catalyst (e.g., potassium carbonate, sodium hydroxide, or a tertiary amine)

-

Solvent (if not performed neat or in water)

-

Acid for neutralization (e.g., dilute hydrochloric acid or sulfuric acid)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a thermometer, combine nitroethane and formaldehyde. The reaction can be cooled in an ice bath to manage any initial exotherm.

-

Catalyst Addition: Slowly add the base catalyst to the mixture while stirring. The rate of addition should be controlled to maintain the desired reaction temperature.[5]

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time, which can range from a few hours to overnight, until the reaction is complete.[6] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it by adding a dilute acid until the pH is approximately 7. Caution should be exercised as this step can be exothermic.

-

Extraction: If the product is not soluble in the reaction medium, it may precipitate. Otherwise, extract the product from the aqueous mixture using a suitable organic solvent.

-

Drying and Solvent Removal: Separate the organic layer, dry it over an anhydrous drying agent, and then remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification and quantification of volatile organic compounds like this compound. The mass spectrum of this compound is available in public databases such as PubChem.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, namely the nitro (-NO₂) and hydroxyl (-OH) groups.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- 1. Buy 1-Nitro-2-propanol (EVT-1613866) | 3156-73-8 [evitachem.com]

- 2. This compound | 3156-73-8 | Benchchem [benchchem.com]

- 3. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Henry Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-nitropropan-2-ol (CAS Number: 3156-73-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-nitropropan-2-ol is a nitro alcohol of interest in organic synthesis and as a potential building block for more complex molecules. Its bifunctional nature, containing both a hydroxyl and a nitro group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and safety information. Currently, there is a notable lack of published research on the specific biological activities and signaling pathway interactions of this compound. Therefore, this document also discusses the general biological context of nitro compounds to provide a framework for future research.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These values are compiled from various chemical databases and literature sources.

Table 1: General Chemical Information

| Property | Value | Source |

| CAS Number | 3156-73-8 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Nitro-2-propanol, NSC 17677 | [1] |

| Molecular Formula | C₃H₇NO₃ | [2] |

| Molecular Weight | 105.09 g/mol | [2] |

| Canonical SMILES | CC(C--INVALID-LINK--[O-])O | [1] |

| InChIKey | PFNCKQIYLAVYJF-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Unit | Source |

| Boiling Point | 208.7 | °C at 760 mmHg | [2] |

| Melting Point | -20 | °C | [2] |

| Density | 1.184 | g/cm³ | [2] |

| Flash Point | 99 | °C | [2] |

| Refractive Index | 1.441 | [2] | |

| Vapor Pressure | 0.0±0.9 | mmHg at 25°C (Predicted) | [2] |

| LogP | 0.16710 | [2] |

Synthesis

The primary method for synthesizing this compound is the Henry reaction , also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.[3] In the case of this compound, the reactants are nitromethane and acetaldehyde.[4]

General Experimental Protocol for Henry Reaction

Reactants:

-

Nitromethane

-

Acetaldehyde

-

Base catalyst (e.g., triethylamine, sodium hydroxide, potassium carbonate)[4]

-

Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

-

The aldehyde (acetaldehyde) is dissolved in the chosen solvent in a reaction vessel.

-

The base catalyst is added to the solution.

-

Nitromethane is added to the mixture, often dropwise, while maintaining a controlled temperature (e.g., room temperature or below with an ice bath) to manage the exothermic reaction.[5]

-

The reaction mixture is stirred for a specified period until the reaction is complete (monitoring by techniques like TLC is recommended).

-

The reaction is quenched, typically by the addition of an acid (e.g., dilute HCl or ammonium chloride solution).

-

The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the this compound is then performed, usually by distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Mechanism of the base-catalyzed Henry reaction.

Spectroscopic Data

Detailed and verified spectroscopic data for this compound are not widely published. The following represents expected spectral characteristics based on its structure and data from related compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | - CH₃ group: Doublet, due to coupling with the adjacent CH proton. - CH proton: Multiplet, due to coupling with both the CH₃ and CH₂ protons. - CH₂ group: Multiplet, due to coupling with the adjacent CH proton. - OH proton: Broad singlet, chemical shift can vary with concentration and solvent. |

| ¹³C NMR | - CH₃ carbon: Signal at the most upfield position. - CH-OH carbon: Signal in the range typical for secondary alcohols. - CH₂-NO₂ carbon: Signal influenced by the electron-withdrawing nitro group. |

| IR Spectroscopy | - O-H stretch: Broad band around 3400 cm⁻¹.[6] - C-H stretch (aliphatic): Bands just below 3000 cm⁻¹. - N-O asymmetric stretch: Strong band around 1550 cm⁻¹. - N-O symmetric stretch: Strong band around 1370 cm⁻¹. - C-O stretch: Band in the 1100-1000 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M+): Expected at m/z = 105. - Fragmentation: Loss of water (M-18), loss of the nitro group (M-46), and cleavage of the C-C bonds. |

Biological Activity and Toxicology

Biological Activity

There is a significant lack of research into the specific biological activities of this compound. No studies detailing its interactions with specific signaling pathways, its potential as a therapeutic agent, or its cytotoxicity have been identified in the public domain.

However, the broader class of nitro compounds exhibits a wide range of biological activities.[7] Many nitroaromatic compounds are used as antimicrobials, and their mechanism often involves the reduction of the nitro group within the target organism to produce reactive nitrogen species that can damage DNA and other cellular components.[8] Some nitro alcohols, such as 2-bromo-2-nitropropane-1,3-diol (bronopol), are used as antimicrobial preservatives.[9] It is plausible that this compound could exhibit some antimicrobial properties, but this would require experimental verification.

Additionally, some nitro alcohols are known to act as formaldehyde donors, which can contribute to their biological effects, including antimicrobial action and potential toxicity.[10][11] The release of formaldehyde is often dependent on factors like pH and temperature.[12]

Toxicology and Safety

The safety profile of this compound has not been extensively studied. However, based on data from suppliers and chemical databases, it is considered a hazardous substance.

Table 4: GHS Hazard Classification

| Hazard Statement | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation | [1] |

Given the lack of specific toxicological data (e.g., LD50 values), this compound should be handled with appropriate precautions in a laboratory setting, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.

The toxicology of nitroalkanes, the precursors to nitro alcohols, has been studied more extensively. For instance, 2-nitropropane is classified by the EPA as a probable human carcinogen (Group B2) and is known to cause liver damage in animals.[13] While this does not directly translate to the toxicity of this compound, it highlights the need for caution when working with related compounds.

Future Research Directions

The current body of knowledge on this compound is largely limited to its chemical synthesis and basic physical properties. For its potential to be evaluated for applications in drug development or other areas of life sciences, significant further research is required.

Logical Flow for Future Research

Caption: Proposed research workflow for this compound.

Key areas for future investigation include:

-

Biological Screening: Systematic screening for antimicrobial, antifungal, antiviral, and cytotoxic activities.

-

Mechanism of Action: If any biological activity is identified, studies to elucidate the underlying mechanism of action are crucial. This would involve investigating its effect on cellular signaling pathways.

-

Toxicology: A thorough toxicological assessment, including in vitro and in vivo studies, to establish a comprehensive safety profile.

-

Derivative Synthesis: Exploration of this compound as a scaffold for the synthesis of novel compounds with potential therapeutic properties.

Conclusion

This compound is a simple nitro alcohol with well-defined chemical properties and a straightforward synthesis route via the Henry reaction. However, there is a significant gap in the scientific literature regarding its biological activity and toxicological profile. This guide provides the available technical information and a framework for future research that could uncover novel applications for this compound, particularly in the fields of medicinal chemistry and drug development. Researchers are encouraged to approach this compound with appropriate safety precautions due to the known hazards of related nitro compounds.

References

- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 10. Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Part 2. Patch test relationship to formaldehyde contact allergy, experimental provocation tests, amount of formaldehyde released, and assessment of risk to consumers allergic to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formaldehyde releaser - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

A-Technical-Guide-to-1-nitropropan-2-ol

An In-depth Technical Guide on 1-nitropropan-2-ol

This guide provides a comprehensive overview of this compound, a valuable bifunctional molecule in organic synthesis. It covers the compound's nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis via the Henry reaction, and its relationship with its structural isomer, 2-nitropropan-1-ol.

Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its structure consists of a three-carbon propane chain with a nitro group (-NO₂) attached to the first carbon and a hydroxyl group (-OH) on the second, classifying it as a β-nitro alcohol.[2]

Key Identifiers:

Synonyms for this compound include 1-Nitro-2-propanol and 2-Propanol, 1-nitro-.[1][3]

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. These properties are crucial for its application in chemical synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 105.09 g/mol | [1][3] |

| Exact Mass | 105.042593085 Da | [1] |

| CAS Registry Number | 3156-73-8 | [1][3] |

| InChI Key | PFNCKQIYLAVYJF-UHFFFAOYSA-N | [1][3] |

Further physical properties such as boiling point and density are available through specialized chemical databases.

Synthesis via the Henry (Nitroaldol) Reaction

This compound is primarily synthesized through the Henry reaction, a classic carbon-carbon bond-forming reaction.[2][4] This reaction, also known as the nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4][5][6]

In this specific synthesis, acetaldehyde reacts with nitromethane in the presence of a base to form this compound. The reaction is reversible and proceeds through the formation of a nitronate intermediate.[4]

Experimental Protocol: Synthesis of this compound

The following is a generalized laboratory-scale protocol for the synthesis of this compound.

Materials:

-

Nitromethane

-

Acetaldehyde

-

A suitable base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine base)[5]

-

Solvent (e.g., methanol, water)

-

Acid for neutralization (e.g., dilute hydrochloric acid or carbonic acid)[7]

-

Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard workup equipment.

Procedure:

-

Preparation: A solution of nitromethane and a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to maintain a low temperature.

-

Base Addition: The base catalyst is added portion-wise to the nitromethane solution to form the nucleophilic nitronate anion in situ.

-

Aldehyde Addition: Acetaldehyde is added dropwise to the reaction mixture. The temperature should be carefully controlled during the addition to prevent side reactions.

-

Reaction: The mixture is stirred at a controlled temperature for a period of 1 to 24 hours, depending on the specific reactants and catalyst used.[8]

-

Workup: The reaction is quenched by the addition of a dilute acid to neutralize the catalyst and protonate the resulting β-nitro alkoxide.[5]

-

Purification: The product is then extracted from the reaction mixture using an appropriate organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Note: The use of only small amounts of base is recommended if the isolation of the β-hydroxy nitro-compound is desired, as the product can tend to eliminate water to give nitroalkenes.[6]

Structural Isomer: 2-Nitropropan-1-ol

It is important to distinguish this compound from its structural isomer, 2-nitropropan-1-ol. This isomer is formed by the Henry reaction between nitroethane and formaldehyde.[7]

Key Identifiers for 2-Nitropropan-1-ol:

While they share the same molecular formula and weight, their distinct structures lead to different chemical and physical properties, including boiling point and refractive index.[11]

Applications in Synthesis

Nitro alcohols like this compound are highly versatile synthetic intermediates.[2] The presence of both the hydroxyl and nitro groups allows for a range of chemical transformations. The nitro group can be reduced to an amine, providing a route to 1,2-amino alcohols, or the molecule can be dehydrated to form a nitro-olefin.[4][5] These subsequent products are valuable in the synthesis of pharmaceuticals and other complex organic molecules.[2][4]

Visualizations

The following diagrams illustrate the chemical structure and synthesis pathway of this compound.

References

- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3156-73-8 | Benchchem [benchchem.com]

- 3. 1-Nitro-2-propanol [webbook.nist.gov]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. Henry Reaction [organic-chemistry.org]

- 7. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 9. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Nitro-1-propanol [webbook.nist.gov]

- 11. 2-NITRO-1-PROPANOL | 2902-96-7 [chemicalbook.com]

A Technical Guide to 1-Nitropropan-2-ol: Properties, Reactivity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitropropan-2-ol (CAS No: 3156-73-8) is a valuable bifunctional molecule belonging to the class of nitro alcohols.[1][2] Its structure, featuring both a hydroxyl (-OH) and a nitro (-NO₂) group, imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.[2] The presence of these two functional groups allows for a wide range of chemical transformations, positioning this compound as a key building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its physical and chemical properties, outlines key chemical reactions, and presents a conceptual framework for its synthesis and analysis.

Chemical and Physical Properties

This compound is a liquid at room temperature.[3] The hydroxyl group contributes to its solubility in water.[1] A summary of its key physical and computed properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Nitro-2-propanol, NSC 17677 | [4][5] |

| CAS Number | 3156-73-8 | [4] |

| Molecular Formula | C₃H₇NO₃ | [4] |

| Molecular Weight | 105.09 g/mol | [4][5] |

| Boiling Point | ~130 °C (Estimated) | [1] |

| Density | ~1.06 g/cm³ at room temperature | [1] |

| Solubility | Soluble in water | [1] |

| XLogP3 | -0.2 | [4] |

| Exact Mass | 105.042593085 Da | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a characteristic fragmentation pattern. The top peak in its mass spectrum is observed at an m/z of 61.[4]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific spectra for this compound are not detailed in the provided results, the analogous structures of propan-1-ol and propan-2-ol show distinct NMR spectra based on the chemical environments of the protons.[6] For this compound, one would expect characteristic IR absorption bands for the hydroxyl (-OH) and nitro (-NO₂) groups.

Chemical Reactivity and Stability

The synthetic utility of this compound stems from the reactivity of its two functional groups.[2] It is generally stable under normal conditions but may decompose under extreme heat or light.[1]

Key Reactions

This compound can undergo several important transformations:

-

Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 1-nitropropan-2-one, using suitable strong oxidizing agents.[1] The mechanism involves an electron transfer from the alcohol to the oxidizing agent.[1]

-

Reduction: The nitro group is readily reduced to an amine. Catalytic hydrogenation, using hydrogen gas and a suitable catalyst, typically yields 1-amino-2-propanol.[1] This transformation is fundamental for introducing an amino group and is a common strategy in pharmaceutical synthesis.

-

Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing it to be replaced by other functional groups.[1]

Experimental Protocols

Detailed experimental procedures require access to specific literature. However, based on established organic chemistry principles, the following outlines the general methodologies.

Synthesis via Henry Reaction

The primary method for synthesizing β-nitro alcohols like this compound is the Henry (or nitroaldol) reaction.[2] This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.

Methodology:

-

Reactants: Nitroethane (CH₃CH₂NO₂) and formaldehyde (HCHO).

-

Catalyst: A base catalyst (e.g., an amine base like triethylamine or an inorganic base like NaOH) is used to deprotonate the nitroalkane, forming a nitronate anion.

-

Reaction: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

-

Workup: The reaction is typically quenched with a weak acid to neutralize the catalyst and protonate the resulting alkoxide, yielding this compound.

-

Purification: The crude product is then purified, commonly using techniques like distillation or column chromatography.

Analytical Workflow

The identity and purity of synthesized this compound are confirmed through a standard analytical workflow.

Methodology:

-

Initial Characterization: Techniques like Thin Layer Chromatography (TLC) are used to monitor the reaction progress and assess the purity of the crude product.

-

Purification: As mentioned, distillation or column chromatography is employed for purification.

-

Structural Confirmation:

-

GC-MS: Gas Chromatography separates the compound from any remaining impurities, and Mass Spectrometry provides its molecular weight and fragmentation pattern for structural elucidation.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework and the connectivity of the atoms.

-

IR Spectroscopy: Infrared spectroscopy confirms the presence of the key functional groups (-OH and -NO₂).

-

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically important molecule due to its dual functionality. Its ability to undergo oxidation at the alcohol center and reduction or substitution at the nitro group makes it a versatile precursor for a wide array of more complex organic molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- 1. Buy 1-Nitro-2-propanol (EVT-1613866) | 3156-73-8 [evitachem.com]

- 2. This compound | 3156-73-8 | Benchchem [benchchem.com]

- 3. Nitrocompounds, Aliphatic: Physical & Chemical Properties [iloencyclopaedia.org]

- 4. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. docbrown.info [docbrown.info]

A Technical Guide to the Synthesis of 1-Nitropropan-2-ol from Propan-2-ol

This whitepaper provides an in-depth technical guide for the synthesis of 1-nitropropan-2-ol, a valuable β-nitro alcohol intermediate in organic synthesis. The described methodology is a robust two-step process commencing with the oxidation of propan-2-ol to acetone, followed by a base-catalyzed Henry (nitroaldol) reaction with nitromethane. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and mechanistic visualizations.

Overall Synthesis Pathway

The conversion of propan-2-ol to this compound is efficiently achieved through a two-stage synthetic route. The first stage involves the oxidation of the secondary alcohol, propan-2-ol, to its corresponding ketone, acetone. The second stage is a carbon-carbon bond-forming reaction, specifically the Henry reaction, where acetone reacts with nitromethane in the presence of a base to yield the target molecule, this compound.

Caption: Overall two-step synthesis workflow from propan-2-ol.

Step 1: Oxidation of Propan-2-ol to Acetone

The initial step is the oxidation of propan-2-ol, a secondary alcohol, to produce acetone. This is a classic and efficient transformation in organic chemistry.[1][2] Common and effective oxidizing agents for this purpose include chromium-based reagents, such as potassium dichromate (K₂Cr₂O₇) in an acidic medium.[1][3] The reaction is typically characterized by a color change from the orange of the dichromate ion (Cr₂O₇²⁻) to the green of the chromium(III) ion (Cr³⁺) as the reaction proceeds.[3]

Table 1: Summary of Reaction Parameters for Oxidation

| Parameter | Value / Condition |

|---|---|

| Reactant | Propan-2-ol |

| Oxidizing Agent | Potassium Dichromate (K₂Cr₂O₇) |

| Medium | Acidic (e.g., dilute H₂SO₄) |

| Reaction Type | Oxidation |

| Product | Acetone (Propanone) |

| Control | Gentle heating may be required |

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium dichromate in water and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reactant Addition : Place propan-2-ol in the dropping funnel.

-

Reaction : Slowly add the propan-2-ol to the stirred dichromate solution. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux. If the reaction slows, the mixture can be heated gently.

-

Distillation : Once the reaction is complete (indicated by the persistence of a green color), reconfigure the apparatus for distillation.

-

Workup : Gently heat the flask to distill the acetone product. As acetone has a low boiling point (56°C), a cooled receiver is necessary to minimize loss. The collected distillate can be further purified by fractional distillation if required.

Step 2: Henry Reaction of Acetone with Nitromethane

The second step is the Henry reaction, a base-catalyzed nitroaldol condensation between acetone and nitromethane.[4][5] In this reaction, the acidic α-proton of nitromethane is abstracted by a base to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently protonated to yield this compound. While various bases can be used, amine catalysts at elevated temperatures and pressures have proven effective for this specific transformation.[6]

Table 2: Quantitative Data for the Henry Reaction

| Parameter | Value / Condition | Source |

|---|---|---|

| Reactants | Acetone, Nitromethane | [6] |

| Molar Ratio (Acetone:Nitromethane) | 5 : 1 | [6] |

| Catalyst | Dimethylamine | [6] |

| Catalyst Loading | 0.22 moles per mole of Nitromethane | [6] |

| Temperature | 110 °C | [6] |

| Reaction Time | 48 hours | [6] |

| Apparatus | Steel pressure reaction vessel | [6] |

| Conversion (based on Nitromethane) | ~85% (including ether extraction) |[6] |

Disclaimer: This reaction involves elevated pressure and temperature and should only be performed by trained personnel with appropriate safety equipment and a suitable pressure reactor.

-

Charging the Reactor : Charge a steel pressure reaction vessel with nitromethane (1.0 mole), acetone (5.0 moles), and dimethylamine (0.22 moles).[6]

-

Reaction : Seal the reactor and heat the mixture to 110°C. Maintain this temperature with stirring for 48 hours.[6]

-

Cooling and Workup : After the reaction period, cool the vessel to room temperature and carefully vent any residual pressure.

-

Extraction : Transfer the resulting brown reaction mixture to a separatory funnel. Wash the mixture sequentially with water, dilute hydrochloric acid (to remove the amine catalyst), and again with water.[6]

-

Isolation : The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄) and filtered. The product can be isolated and purified by distillation under reduced pressure.[6] An additional extraction of the aqueous washings with a suitable solvent like ether can be performed to increase the overall yield.[6]

Henry Reaction Mechanism

The mechanism of the base-catalyzed Henry reaction is a fundamental process in organic chemistry involving the formation of a new carbon-carbon bond.

Caption: Key steps of the base-catalyzed Henry reaction mechanism.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is provided below for reference.

Table 3: Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Propan-2-ol | C₃H₈O | 60.10 | 82.6 | 0.786 |

| Acetone | C₃H₆O | 58.08 | 56 | 0.784 |

| Nitromethane | CH₃NO₂ | 61.04 | 101.2 | 1.137 |

| This compound | C₃H₇NO₃ | 105.09 | ~195-200 (decomposes) | ~1.15 |

References

- 1. brainly.com [brainly.com]

- 2. Propan2ol to acetone | Filo [askfilo.com]

- 3. Prepare propanone from propan-2-ol | Filo [askfilo.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. US2343256A - Process fob the condensation of - Google Patents [patents.google.com]

The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The β-nitro alcohols, versatile and highly functionalized organic compounds, have carved a significant niche in the landscape of modern organic synthesis. Their importance stems from the dual reactivity of the hydroxyl and nitro groups, which allows for their transformation into a wide array of valuable molecules, including β-amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids. These derivatives are key building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of β-nitro alcohols, with a focus on the cornerstone of their synthesis: the Henry reaction.

Historical Perspective: The Discovery by Louis Henry

The journey of β-nitro alcohols is intrinsically linked to the pioneering work of Belgian chemist Louis Henry. In 1895, Henry discovered that nitroalkanes could react with aldehydes and ketones in the presence of a base to form β-nitro alcohols.[3] This carbon-carbon bond-forming reaction, now famously known as the Henry reaction or the nitroaldol reaction, is analogous to the aldol reaction discovered 23 years prior.[3]

Louis Henry (1834–1913) was a prolific organic chemist who made significant contributions to the understanding of various organic compounds. His work on the reaction of nitroalkanes with carbonyls opened up a new avenue for the synthesis of highly functionalized molecules and laid the foundation for over a century of research and development in this area.

The Henry Reaction: Mechanism and Characteristics

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound. The reaction proceeds through the following fundamental steps:

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is approximately 17.[1]

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.

A critical characteristic of the Henry reaction is its reversibility.[3] This can sometimes lead to challenges in achieving high yields and can also result in the epimerization of the nitro-substituted carbon atom, leading to mixtures of diastereomers.[3]

Quantitative Analysis of the Henry Reaction

The efficiency and stereoselectivity of the Henry reaction are highly dependent on the choice of substrates, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various studies, highlighting the versatility of this reaction.

Table 1: Asymmetric Henry Reaction of Nitromethane with Aromatic Aldehydes using a Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ Catalyst [4]

| Entry | Aldehyde (Substituent) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Nitrobenzaldehyde | 20 | 24 | >99 | 94.6 |

| 2 | 2-Nitrobenzaldehyde | 10 | 24 | 92 | 88.2 |

| 3 | 2-Nitrobenzaldehyde | 5 | 24 | 85 | 81.5 |

| 4 | 4-Nitrobenzaldehyde | 20 | 24 | >99 | 92.1 |

| 5 | 4-Chlorobenzaldehyde | 20 | 24 | 96 | 85.3 |

| 6 | 4-Bromobenzaldehyde | 20 | 24 | 94 | 87.6 |

| 7 | 4-Methylbenzaldehyde | 20 | 48 | 85 | 75.4 |

| 8 | 2-Chlorobenzaldehyde | 20 | 24 | 98 | 90.8 |

Table 2: Enzyme-Catalyzed Henry Reaction with ST0779 [5]

| Entry | Aldehyde | Solvent | Water Content (v/v %) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | TBME | 20 | 40 | 18 | 92 | 94 |

| 2 | 4-Nitrobenzaldehyde | TBME | 10 | 40 | 18 | 85 | 93 |

| 3 | 4-Nitrobenzaldehyde | TBME | 0 | 40 | 18 | 60 | 90 |

| 4 | 4-Nitrobenzaldehyde | TBME | 20 | 30 | 18 | 88 | 95 |

| 5 | 4-Nitrobenzaldehyde | TBME | 20 | 50 | 18 | 90 | 92 |

| 6 | 4-Chlorobenzaldehyde | TBME | 20 | 40 | 18 | 85 | 91 |

| 7 | Benzaldehyde | TBME | 20 | 40 | 18 | 78 | 88 |

Table 3: Solid-Base Catalyzed Henry Reaction of Benzaldehyde and Nitromethane [6]

| Entry | Catalyst | Method | Time (min) | Yield (%) |

| 1 | Uncalcined HT-Solgel | Conventional (60°C) | 180 | 70 |

| 2 | Uncalcined HT-Solgel | Microwave | 3 | 95 |

| 3 | Calcined Cu:Mg:Al (1:2:1) | Conventional (50°C) | 180 | 78 |

| 4 | Calcined Cu:Mg:Al (1:2:1) | Microwave | 2.5 | 95 |

| 5 | Calcined Cu:Mg:Al (2:1:1) | Conventional (50°C) | 180 | 80 |

| 6 | Calcined Cu:Mg:Al (2:1:1) | Microwave | 2.5 | 96 |

Experimental Protocols

The following are representative experimental protocols for key variations of the Henry reaction.

Protocol 1: General Procedure for Catalytic Asymmetric Henry Reaction[4]

-

A small 8 mL vial under a nitrogen atmosphere is charged with the chiral ligand (14 mg, 0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%).

-

Ethanol (2 mL) is added, and the solution is stirred for 2 hours at room temperature to obtain a blue solution of the catalyst complex.

-

The aromatic aldehyde (0.2 mmol) and nitromethane (0.3 mL) are then added sequentially.

-

The reaction mixture is stirred at the specified temperature (e.g., 25°C) for the designated time (e.g., 24-48 hours).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.

Protocol 2: Enzyme-Catalyzed Henry Reaction[5]

-

In a 25 mL glass flask, combine the enzyme (20 mg), tert-butyl methyl ether (TBME, 4 mL), and deionized water (1 mL, 20% v/v).

-

To this mixture, add the 4-nitrobenzaldehyde (0.1 mM) and nitromethane (1.5 mmol).

-

The reaction mixture is stirred at 40°C for 18 hours.

-

After the reaction period, the enzyme is removed by filtration.

-

The reaction mixture is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the product.

Protocol 3: Synthesis of β-Nitrostyrene via a Henry Reaction Intermediate[7]

-

In a 250 mL flask, combine nitromethane (10.17 g), benzaldehyde (17.6 g), and methanol (33.34 mL).

-

Cool the mixture in an ice bath and maintain careful temperature control.

-

Slowly add a concentrated solution of sodium hydroxide (7 g in ~16.5 mL of water) dropwise, ensuring the temperature does not rise significantly. A heavy white precipitate is expected to form.

-

After the addition is complete, allow the reaction to proceed with stirring.

-

The intermediate β-nitro alcohol is then dehydrated in a subsequent step (not detailed here) to yield β-nitrostyrene.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to β-nitro alcohols.

Caption: The mechanism of the base-catalyzed Henry reaction.

Caption: A typical experimental workflow for an asymmetric Henry reaction.

Applications in Drug Development and Beyond

The synthetic utility of β-nitro alcohols is vast, primarily because they are precursors to other valuable functional groups.[3]

-

Reduction to β-Amino Alcohols: The nitro group can be readily reduced to an amine, providing access to chiral β-amino alcohols. These are crucial structural motifs in many pharmaceuticals, including antivirals and bronchodilators.[1]

-

Dehydration to Nitroalkenes: Elimination of water from β-nitro alcohols yields nitroalkenes, which are versatile Michael acceptors in various carbon-carbon bond-forming reactions.[3]

-

Oxidation to α-Nitro Ketones: The secondary alcohol can be oxidized to a ketone, leading to the formation of α-nitro ketones.[3]

Recent studies have also explored the biological activity of β-nitro alcohols themselves. For instance, they have been investigated as potential agents for corneoscleral cross-linking, a procedure to strengthen corneal tissue.[7] Under physiological conditions, some β-nitro alcohols can undergo a reverse Henry reaction to act as formaldehyde donors, which then induces cross-linking in collagenous tissue.[7]

Caption: Key synthetic transformations of β-nitro alcohols.

Conclusion

From its discovery by Louis Henry in the late 19th century to its modern-day applications in asymmetric synthesis and drug discovery, the Henry reaction has remained a cornerstone of organic chemistry. The resulting β-nitro alcohols are not merely reaction products but are pivotal synthetic intermediates that provide access to a diverse range of complex molecules. The continued development of novel catalysts and reaction conditions for the Henry reaction ensures that the legacy of this remarkable transformation will endure, enabling future innovations in chemical synthesis and medicine.

References

- 1. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones [mdpi.com]

- 2. Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Nitropropan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-nitropropan-2-ol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a strong theoretical framework, qualitative solubility assessments based on analogous compounds, and a detailed experimental protocol for the precise determination of its solubility. This information is crucial for applications in organic synthesis, pharmaceutical formulation, and other areas where this compound may be utilized.

Introduction to this compound

This compound (also known as 1-nitro-2-propanol) is a nitroalcohol, a class of organic compounds containing both a nitro (-NO₂) and a hydroxyl (-OH) group. Its chemical structure, featuring these two polar functional groups, dictates its physicochemical properties, including its solubility in different media. The presence of the hydroxyl group allows for hydrogen bonding, while the nitro group contributes to the molecule's polarity. These characteristics suggest a degree of solubility in polar organic solvents.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of alcohols, and its overall polarity is similar to that of lower alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | The polar carbonyl group of ketones can interact with the polar nitro and hydroxyl groups of this compound through dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran | Moderately Soluble | Ethers are less polar than alcohols but can still act as hydrogen bond acceptors, potentially leading to moderate solubility. |

| Esters | Ethyl Acetate | Moderately Soluble | The ester group provides polarity, suggesting a degree of solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | The nonpolar nature of aromatic hydrocarbons makes them poor solvents for the highly polar this compound. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Likely Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform is a known solvent for the related 1-nitropropane[1]. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC).

-

-

Calculation:

-

Calculate the solubility of this compound in the respective solvent at the given temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mol/L, or mole fraction.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the qualitative assessment based on chemical principles and analogous compounds suggests good solubility in polar organic solvents. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to generate the precise solubility data required for their specific applications. The generation of such data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

Potential Research Areas for 1-Nitropropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitropropan-2-ol, a versatile bifunctional molecule, holds significant potential as a building block in synthetic organic chemistry and drug discovery. Its structure, featuring both a nitro group and a hydroxyl group, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of various pharmaceuticals and bioactive compounds. This technical guide provides an in-depth overview of the core properties, synthesis, and potential research applications of this compound. Detailed experimental protocols, quantitative data, and proposed research pathways are presented to facilitate further investigation into this promising chemical entity.

Introduction

This compound (CAS No: 3156-73-8) is a nitro alcohol with the molecular formula C₃H₇NO₃.[1] The presence of both a nucleophilic hydroxyl group and an electron-withdrawing nitro group, which can be readily transformed into an amino group, makes it a valuable intermediate in organic synthesis.[1] This guide explores the key chemical properties of this compound and outlines potential avenues for its application in medicinal chemistry and materials science, with a focus on leveraging its unique chemical functionalities.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 105.093 g/mol | [2] |

| Boiling Point | 208.7 °C at 760 mmHg | [2] |

| Melting Point | -20 °C | [2] |

| Density | 1.184 g/cm³ | [2] |

| Refractive Index | 1.441 | [2] |

| Flash Point | 99 °C | [2] |

Table 2: Representative Spectroscopic Data of Related Compounds

| Data Type | 1-Nitropropane | Propan-2-ol | Reference(s) |

| ¹H NMR (ppm) | δ 4.36 (t, 2H), 2.03 (sext, 2H), 1.03 (t, 3H) | δ 4.0 (sept, 1H), 1.2 (d, 6H), 2.6 (s, 1H) | [3] |

| ¹³C NMR (ppm) | δ 75.8, 22.9, 10.6 | δ 64.1, 25.6 | [4][5] |

| IR (cm⁻¹) | 2970, 1550 (NO₂ stretch), 1380, 870 | 3350 (broad, OH stretch), 2970, 1160, 1130, 950 | [6] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this case, nitromethane reacts with acetaldehyde to yield this compound.[7]

Experimental Protocol: Henry Reaction for this compound Synthesis

This protocol is a representative procedure based on general Henry reaction conditions.

Materials:

-

Nitromethane

-

Acetaldehyde

-

A base catalyst (e.g., triethylamine, sodium hydroxide, or potassium carbonate)

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

An acid for neutralization (e.g., hydrochloric acid or acetic acid)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetaldehyde in the chosen solvent and cool the mixture in an ice bath.

-

In a separate container, prepare a solution of nitromethane and the base catalyst in the same solvent.

-

Slowly add the nitromethane-base solution to the acetaldehyde solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and neutralize it by the slow addition of the acid until the pH is approximately 7.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: General Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Potential Research Areas

The bifunctional nature of this compound opens up numerous avenues for research and development.

Asymmetric Synthesis

The presence of a chiral center in this compound makes the development of an asymmetric synthesis highly desirable. Enantiomerically pure β-nitro alcohols are valuable precursors for the synthesis of chiral pharmaceuticals. Research in this area could focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the Henry reaction.[8][9]

Diagram 2: Logical Relationship in Asymmetric Synthesis

Caption: Asymmetric synthesis of this compound.

Synthesis of Nitrogen Heterocycles

This compound can serve as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

-

Oxazolidines and Isoxazolines: The nitro and hydroxyl groups can be utilized in cyclization reactions to form five-membered rings. For instance, reduction of the nitro group to an amine followed by condensation with an aldehyde or ketone would yield an oxazolidine.[10][11] Alternatively, the nitro group can be used to generate a nitrile oxide in situ for 1,3-dipolar cycloaddition reactions to form isoxazolines.[12][13][14]

Diagram 3: Potential Heterocyclic Synthesis Pathways

Caption: Pathways to oxazolidines and isoxazolines.

Precursor to Chiral Amines

The reduction of the nitro group in this compound provides a straightforward route to 1-aminopropan-2-ol, a valuable chiral building block.[15][16][17] Enantiomerically pure 1-aminopropan-2-ol and its derivatives are used in the synthesis of various pharmaceuticals.

Exploration of Biological Activity

While there is limited data on the specific biological activity of this compound, many nitro-containing compounds exhibit antimicrobial and antifungal properties.[18] A key research area would be the systematic evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi.

This protocol provides a general framework for assessing the antimicrobial activity of this compound.

Materials:

-

This compound

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19][20][21][22][23]

Diagram 4: Workflow for MIC Determination

Caption: Workflow for MIC determination.

Signaling Pathways: An Area for Future Investigation

Currently, there is no published research detailing the interaction of this compound with specific biological signaling pathways. This represents a significant knowledge gap and a promising area for future research. Given the known bioactivities of other nitro compounds, potential areas of investigation could include pathways related to microbial metabolism or virulence. High-throughput screening and mechanism-of-action studies would be necessary to elucidate any such interactions.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with considerable untapped potential. Its rich chemistry allows for the synthesis of a wide array of more complex molecules, including chiral amines and nitrogen heterocycles, which are of significant interest to the pharmaceutical industry. Further research into the asymmetric synthesis of this compound and a thorough investigation of its biological activities are warranted and could lead to the development of novel therapeutics and other valuable chemical entities. This guide provides a foundational framework to stimulate and support these future research endeavors.

References

- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Nitropropane (108-03-2) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Nitropropane (108-03-2) 13C NMR [m.chemicalbook.com]

- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1-Nitropropane (108-03-2) IR Spectrum [chemicalbook.com]

- 7. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Oxazolidine - Wikipedia [en.wikipedia.org]

- 11. Design and synthesis of some substituted 1H-pyrazolyl-oxazolidines or 1H-pyrazolyl-thiazolidines as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 16. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 17. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 20. idexx.dk [idexx.dk]

- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Theoretical Stability of 1-Nitropropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical approaches used to study the stability of 1-nitropropan-2-ol. Due to the limited availability of theoretical studies focused specifically on this compound, this document synthesizes findings from computational analyses of structurally similar nitroalkanes, such as nitroethane and 2-nitropropane, to provide a framework for assessing its stability. The methodologies, data, and conceptual workflows presented here are intended to serve as a valuable resource for researchers investigating the thermal and chemical stability of this and related compounds.

Computational Analysis of Decomposition Pathways

Theoretical studies, primarily employing density functional theory (DFT), are instrumental in elucidating the decomposition pathways of nitroalkanes. These computational methods allow for the characterization of transition states and the calculation of activation energies, providing insights into the most probable degradation routes under thermal stress.

A key study on the decomposition of nitroethane and 2-nitropropane using the B3LYP/6-311+G(3df,2p) level of theory found that the concerted molecular elimination (CME) of nitrous acid (HONO) is the most favorable decomposition channel.[1] This process involves a unimolecular reaction that leads to the formation of an alkene and HONO. The activation barriers for this pathway were calculated to be 42.0 kcal mol⁻¹ for nitroethane and 39.2 kcal mol⁻¹ for 2-nitropropane.[1] These values are in good agreement with experimentally predicted activation energies.[1]

Quantitative Data on Decomposition Barriers

The following table summarizes the calculated activation barriers for the concerted molecular elimination of HONO from nitroethane and 2-nitropropane, which can serve as an estimate for similar pathways in this compound.

| Compound | Decomposition Pathway | Activation Barrier (kcal mol⁻¹) | Computational Method |

| Nitroethane | Concerted HONO Elimination | 42.0 | B3LYP/6-311+G(3df,2p) |

| 2-Nitropropane | Concerted HONO Elimination | 39.2 | B3LYP/6-311+G(3df,2p) |

Data sourced from a computational study on the decomposition pathways of nitroethane and 2-nitropropane.[1]

Proposed Decomposition Pathway for this compound

Based on the established mechanisms for similar nitroalkanes, a primary decomposition pathway for this compound is the unimolecular elimination of nitrous acid to yield propylene glycol and subsequently other degradation products. The reaction would proceed through a cyclic transition state as depicted in the following diagram.

Caption: Proposed unimolecular decomposition of this compound.

Conformational Analysis and Stability

The stability of this compound is also influenced by its conformational preferences. Conformational analysis, typically performed using computational methods, helps identify the most stable (lowest energy) three-dimensional arrangement of the molecule. This is crucial as the reactivity and decomposition kinetics can be dependent on the ground-state conformation.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to perform a potential energy surface scan by systematically rotating key dihedral angles in the molecule to identify all possible conformers and their relative energies.[2] For this compound, the key dihedral angles would be around the C-C and C-N bonds.

Computational Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for performing a computational conformational analysis.

Caption: A typical computational workflow for identifying the most stable conformer.

Experimental Protocols for Thermal Stability Assessment

While this guide focuses on theoretical studies, it is important to mention the experimental techniques that complement and validate computational findings. Differential Scanning Calorimetry (DSC) is a widely used method to evaluate the thermal stability of nitroalkanes.[3][4]

Differential Scanning Calorimetry (DSC) Protocol

A general protocol for assessing the thermal stability of a liquid sample like this compound using DSC is as follows:

-

Sample Preparation: A small, precisely weighed amount of the liquid sample (typically 1-5 mg) is hermetically sealed in a high-pressure crucible, often made of gold to ensure chemical inertness.[4]

-

Inert Atmosphere: The crucible is placed in the DSC instrument under a nitrogen atmosphere to prevent oxidation and suppress evaporation, allowing for the observation of the true thermal decomposition.[4]

-

Temperature Program: The sample is heated at a constant rate (e.g., 1 or 10 °C/min) over a defined temperature range.[4]

-

Data Acquisition: The heat flow to or from the sample is measured as a function of temperature. An exothermic event indicates a decomposition process.

-

Data Analysis: Key parameters are extracted from the resulting thermogram, including the onset temperature of decomposition (Tonset) and the total energy released during decomposition (decomposition energy).[4]

This experimental data can then be used to estimate the maximum recommended process temperature to avoid decomposition.[4]

Experimental Workflow Diagram

The following diagram outlines the logical flow of an experimental thermal stability analysis.

References

- 1. Density functional study of the decomposition pathways of nitroethane and 2-nitropropane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT | Journal of Institute of Science and Technology [nepjol.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

An In-depth Technical Guide to 1-Nitropropan-2-ol: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-nitropropan-2-ol, a valuable nitro alcohol intermediate in organic synthesis. This document details its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Synonyms and Alternative Names

This compound is known by several alternative names and identifiers, crucial for comprehensive literature and database searches. The most common synonyms are 1-Nitro-2-propanol and 2-Propanol, 1-nitro- . A comprehensive list of identifiers is provided below.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 105.09 g/mol | [1] |

| Boiling Point | 208.7°C at 760 mmHg | [3] |

| Melting Point | -20°C | [3] |

| Density | 1.184 g/cm³ | [3] |

| Flash Point | 99°C | [3] |

| Refractive Index | 1.441 | [3] |

| LogP | 0.167 | [3] |

Experimental Protocols

The primary method for synthesizing β-nitro alcohols like this compound is the Henry reaction, also known as the nitroaldol reaction.[4] This reaction involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone.[4] In the case of this compound, the reactants are nitromethane and acetaldehyde.

Synthesis of this compound via Henry Reaction

This protocol is a general procedure based on established methods for the Henry reaction.[5][6][7]

Materials:

-

Nitromethane

-

Acetaldehyde

-

Anhydrous ethanol

-

Sodium acetate trihydrate (or another suitable base like triethylamine)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

Procedure:

-

To a solution of acetaldehyde (1.0 equivalent) in ethanol, add nitromethane (1.4 equivalents).

-

Add a catalytic amount of sodium acetate trihydrate (0.6 equivalents) to the solution at room temperature.[5]

-

Stir the resulting suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining base and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford pure this compound.

Purification by Distillation

For larger scale purification, fractional distillation under reduced pressure can be employed to obtain highly pure this compound. The boiling point of 208.7°C at atmospheric pressure suggests that vacuum distillation is necessary to prevent decomposition.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will determine the purity of the compound and confirm its molecular weight.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

- 1. This compound | C3H7NO3 | CID 95537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Nitro-2-propanol [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Safety and Handling of 1-Nitropropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals